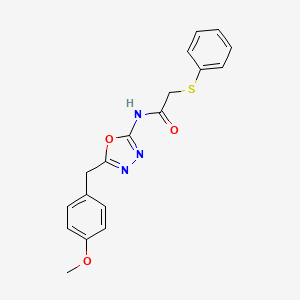![molecular formula C24H24N4O6S B2855775 ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate CAS No. 688055-66-5](/img/no-structure.png)
ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a quinazolinone ring, and a dioxolane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the construction of the quinazolinone ring, and the introduction of the dioxolane ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring would likely adopt a chair conformation, while the quinazolinone and dioxolane rings could have various conformations depending on the specific substituents and conditions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The piperazine ring could undergo reactions at the nitrogen atoms, while the carbonyl groups in the quinazolinone and dioxolane rings could be involved in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups could make this compound relatively soluble in polar solvents .Wirkmechanismus
Target of Action
It is known that similar compounds often target bacterial dna gyrase, an enzyme involved in dna replication .
Mode of Action
It is known that similar compounds often inhibit dna gyrase, preventing the supercoiling of bacterial dna and thereby inhibiting dna replication .
Biochemical Pathways
By inhibiting dna gyrase, the compound could potentially disrupt the dna replication pathway in bacteria .
Result of Action
By inhibiting dna gyrase, the compound could potentially prevent bacterial dna replication, leading to the death of bacterial cells .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to determine its potential therapeutic applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-(Bromomethyl)benzoic acid", "Ethyl 4-aminopiperazine-1-carboxylate", "8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Acetic acid", "Chloroform", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-(benzoylmethyl)piperazine-1-carboxylic acid", "a. Dissolve Ethyl 4-aminopiperazine-1-carboxylate in methanol and add 4-(bromomethyl)benzoic acid.", "b. Add sodium hydroxide and heat the mixture at 80°C for 6 hours.", "c. Cool the mixture and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Evaporate the solvent to obtain 4-(benzoylmethyl)piperazine-1-carboxylic acid.", "Step 2: Synthesis of 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "a. Dissolve 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in methanol.", "b. Add sodium borohydride and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with acetic acid and evaporate the solvent.", "d. Dissolve the residue in chloroform and dry over sodium sulfate.", "e. Evaporate the solvent to obtain 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde.", "Step 3: Synthesis of ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate", "a. Dissolve 4-(benzoylmethyl)piperazine-1-carboxylic acid and 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in chloroform.", "b. Add sodium bicarbonate and stir the mixture at room temperature for 2 hours.", "c. Filter the mixture and evaporate the solvent.", "d. Dissolve the residue in diethyl ether and wash with water.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent.", "f. Purify the product by column chromatography to obtain ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate." ] } | |
CAS-Nummer |
688055-66-5 |
Produktname |
ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate |
Molekularformel |
C24H24N4O6S |
Molekulargewicht |
496.54 |
IUPAC-Name |
ethyl 4-[4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H24N4O6S/c1-2-32-24(31)27-9-7-26(8-10-27)21(29)16-5-3-15(4-6-16)13-28-22(30)17-11-19-20(34-14-33-19)12-18(17)25-23(28)35/h3-6,11-12H,2,7-10,13-14H2,1H3,(H,25,35) |
InChI-Schlüssel |
SQDOKPGHKYQJDD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2855693.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)

![3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2855697.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2855698.png)
![6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855699.png)
![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]nicotinamide](/img/structure/B2855701.png)



![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2855711.png)
![1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2855714.png)
